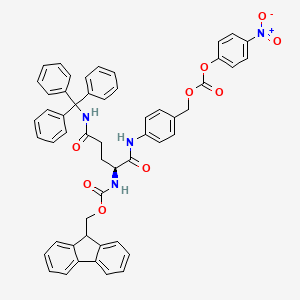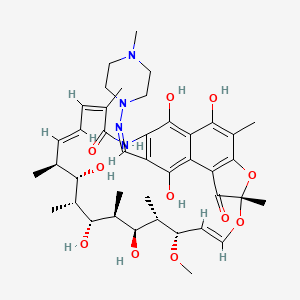
Fmoc-Gln(Trt)-PAB-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gln(Trt)-PAB-PNP: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is protected by a trityl (Trt) group. The compound also contains a para-aminobenzyloxycarbonyl (PAB) linker and a p-nitrophenyl (PNP) ester, which are used in solid-phase peptide synthesis to facilitate the coupling and deprotection steps.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Trt)-PAB-PNP typically involves multiple steps:
Protection of Glutamine: The amino group of glutamine is protected using the Fmoc group, and the side chain is protected using the Trt group. This can be achieved by reacting glutamine with Fmoc-Cl and Trt-Cl in the presence of a base such as triethylamine.
Coupling with PAB Linker: The protected glutamine is then coupled with the PAB linker using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of PNP Ester: Finally, the PAB-linked glutamine is reacted with p-nitrophenyl chloroformate to form the PNP ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The PNP ester reacts with amino groups to form peptide bonds. This reaction is typically carried out in the presence of a base such as N-methylmorpholine (NMM).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: DCC or DIC for coupling with PAB linker, p-nitrophenyl chloroformate for PNP ester formation.
Major Products:
Deprotected Glutamine: After removal of Fmoc and Trt groups.
Peptide Products: Formed by coupling reactions with other amino acids.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-Gln(Trt)-PAB-PNP is widely used in solid-phase peptide synthesis for the preparation of peptides and proteins.
Biology:
Protein Engineering: Used in the synthesis of peptide substrates for studying enzyme activity and protein-protein interactions.
Medicine:
Drug Development: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and commercial applications.
作用機序
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, releasing the free amino group. The Trt group is removed by acid-catalyzed cleavage using TFA.
Coupling: The PNP ester reacts with amino groups to form stable amide bonds, facilitating the formation of peptide chains.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the sequential addition of amino acids to form peptide bonds, using Fmoc-Gln(Trt)-PAB-PNP as a building block.
類似化合物との比較
Fmoc-Gln(Trt)-OH: Similar in structure but lacks the PAB linker and PNP ester.
Fmoc-Gln(Trt)-Wang Resin: Used in solid-phase peptide synthesis but attached to a Wang resin support.
Uniqueness:
Fmoc-Gln(Trt)-PAB-PNP: is unique due to the presence of the PAB linker and PNP ester, which facilitate efficient coupling and deprotection steps in peptide synthesis.
特性
分子式 |
C53H44N4O9 |
|---|---|
分子量 |
880.9 g/mol |
IUPAC名 |
[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C53H44N4O9/c58-49(56-53(37-14-4-1-5-15-37,38-16-6-2-7-17-38)39-18-8-3-9-19-39)33-32-48(55-51(60)64-35-47-45-22-12-10-20-43(45)44-21-11-13-23-46(44)47)50(59)54-40-26-24-36(25-27-40)34-65-52(61)66-42-30-28-41(29-31-42)57(62)63/h1-31,47-48H,32-35H2,(H,54,59)(H,55,60)(H,56,58)/t48-/m0/s1 |
InChIキー |
SIDCNFHASUBJOE-DYVQZXGMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)





![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)

![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)

